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molecular formula C13H14N2O B8575745 4-[1-(Dimethylamino)-3-oxobut-1-en-2-yl]benzonitrile CAS No. 88594-69-8

4-[1-(Dimethylamino)-3-oxobut-1-en-2-yl]benzonitrile

Cat. No. B8575745
M. Wt: 214.26 g/mol
InChI Key: QUDNZPXHQOWCCO-UHFFFAOYSA-N
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Patent
US04530842

Procedure details

6.2 g of cyanacetamide are added to a freshly prepared solution of 1.14 g sodium in 200 ml of absolute ethanol. 10.6 g 4-dimethylamino-3-(4-cyanophenyl)-3-buten-2-one are added and the solution is stirred 5 hours at boiling temperature, whereby the sodium salt of the title compound soon begins to crystallize out. The mixture is allowed to cool, the crystalline product is filtered and washed with ethanol and ether (m.p. of the sodium salt>300°) (m.p. of the free form>300°).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[Na].CN(C)[CH:10]=[C:11]([C:15]1[CH:20]=[CH:19][C:18]([C:21]#[N:22])=[CH:17][CH:16]=1)[C:12](=O)[CH3:13]>C(O)C>[C:21]([C:18]1[CH:19]=[CH:20][C:15]([C:11]2[CH:10]=[C:3]([C:1]#[N:2])[C:4](=[O:5])[NH:6][C:12]=2[CH3:13])=[CH:16][CH:17]=1)#[N:22] |^1:6|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
1.14 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
CN(C=C(C(C)=O)C1=CC=C(C=C1)C#N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=1C=C(C(NC1C)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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